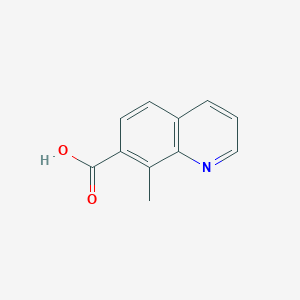
8-Methylquinoline-7-carboxylic acid
Cat. No. B1507219
Key on ui cas rn:
204782-99-0
M. Wt: 187.19 g/mol
InChI Key: NBITZNUMCXMLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08119807B2
Procedure details


A mixture of 3-amino-2-methylbenzoic acid (18) (6.1 g, 39.7 mmol), arsenic acid (7.4 g, 52.3 mmol), and glycerol (5.8 mL, 79.4 mmol) in sulfuric acid (9 mL) was heated at 160° C. for 5 hours. The reaction mixture was cooled to room temperature and diluted with water. The mixture was filtered through a bed of celite and the filtrate was adjusted with 2 M NaOH to pH˜6. The aqueous layer was extracted numerous times with chloroform/isopropanol. The pooled organic layers were removed under vacuum. The solid residue was triturated with chloroform. The mixture was to filtered, and the solid was washed with hexane and dried under high vacuum to give 8-methylquinoline-7-carboxylic acid (19) 3.86 g (20.6 mmol, 52% yield).
Name
3-amino-2-methylbenzoic acid
Quantity
6.1 g
Type
reactant
Reaction Step One





Yield
52%
Identifiers


|
REACTION_CXSMILES
|
CC1NC(C)=C([CH:7]([C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][CH:15]=[CH:14]3)C)N=1.[As](=O)(O)(O)[OH:21].OCC([CH2:29][OH:30])O>S(=O)(=O)(O)O.O>[CH3:7][C:9]1[C:10]([C:29]([OH:30])=[O:21])=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2
|
Inputs


Step One
|
Name
|
3-amino-2-methylbenzoic acid
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC(=C(N1)C(C)C=1C=CC=C2C=CC=NC12)C
|
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[As](O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
5.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a bed of celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted numerous times with chloroform/isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pooled organic layers were removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was triturated with chloroform
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
to filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=CC=C2C=CC=NC12)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 20.6 mmol | |
| AMOUNT: MASS | 3.86 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
